molecular formula C8H9F3O2 B1295875 2-(Trifluoroacetyl)cyclohexanone CAS No. 387-89-3

2-(Trifluoroacetyl)cyclohexanone

Cat. No.: B1295875
CAS No.: 387-89-3
M. Wt: 194.15 g/mol
InChI Key: YDFLGIXUFCIELL-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cyclohexanone is a useful research compound. Its molecular formula is C8H9F3O2 and its molecular weight is 194.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-(Trifluoroacetyl)cyclohexanone is used in the synthesis of various fluorinated compounds. For example, a method to synthesize 2,6-bis(trifluoroacetyl)phenols, which are valuable fluorinated building blocks, involves starting from corresponding cyclohexanones (Sevenard et al., 2008).

NMR Spectroscopy and Molecular Structure Analysis

The compound is also significant in NMR spectroscopy. The 17O NMR chemical shifts analysis of 2-trifluoroacetyl-1-methoxycycloalkenes, derived from cyclohexanone, provides insights into the electron push-pull phenomenon and reveals variations in NMR chemical shifts with ring size (Bonacorso et al., 2005).

Catalysis and Chemical Reactions

It plays a role in catalytic processes, such as the selective hydrogenation of phenol to cyclohexanone, which is an important intermediate in chemical industry. A catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity in this reaction (Wang et al., 2011).

Structural Analysis in Crystal State

Research has been conducted on the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt in various states (solid, solution, gas) using X-ray structure analysis and NMR, revealing interesting delocalization and bonding features (Sevenard et al., 2007).

Practical Synthesis Applications

The compound is also involved in the practical synthesis of gem-difluorides from cyclohexanone. For instance, cyclohexanone reacted with trifluoroacetic anhydride to give gem-bistrifluoroacetates, which are important in various chemical syntheses (Tojo et al., 2010).

Safety and Hazards

Safety data indicates that exposure to 2-(Trifluoroacetyl)cyclohexanone should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFLGIXUFCIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285768
Record name 2-(trifluoroacetyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-89-3
Record name 387-89-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trifluoroacetyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes fluorinated 1,3-diketones, like 2-(Trifluoroacetyl)cyclohexanone, interesting for chemical synthesis?

A1: Fluorinated 1,3-diketones, including this compound, exhibit unique reactivity compared to their non-fluorinated counterparts. The presence of fluorine atoms significantly alters the electron density distribution within the molecule. [, ] This influences their tautomeric behavior (keto-enol, enol-enol) and leads to unexpected reaction pathways. [, ] Researchers are particularly interested in these compounds for several reasons:

  • Versatile Building Blocks: They serve as versatile precursors in the synthesis of various heterocyclic compounds like pyrazoles, benzimidazoles, and 1,7-ketoesters. []
  • Metal Complexation: These compounds readily form metal complexes and chelates, making them valuable in coordination chemistry. []
  • Halogenation Reactions: They undergo unique halogenation reactions, which can be tuned to introduce halogens selectively. This allows for the synthesis of mono-, di-, and tetrahalogenated products. []

Q2: Can you provide an example of a specific reaction involving this compound and its significance?

A2: Yes, one notable reaction is the bromination of this compound. [] Research indicates that using N-bromosuccinimide (NBS) as a brominating agent allows for the selective introduction of bromine atoms at the alpha position of the molecule. [] This is significant because:

    Q3: How does the structure of this compound facilitate the formation of metal complexes?

    A3: The structure of this compound possesses two carbonyl groups (C=O), which act as excellent electron-donating sites. [] These sites can readily coordinate to metal ions, forming stable metal complexes and chelates. [] This property is particularly useful for:

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